![molecular formula C20H16N2O3S B2481086 8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one CAS No. 688791-66-4](/img/structure/B2481086.png)
8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
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Overview
Description
Introduction Chromen-2-one derivatives are a class of organic compounds characterized by a chromene core structure fused with a 2-one moiety. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The compound incorporates additional functional groups that likely contribute to its unique properties and reactivity.
Synthesis Analysis The synthesis of chromen-2-one derivatives often involves catalytic reactions, multi-component condensations, or cyclization processes involving various starting materials such as salicylaldehyde, CH acids, and alkynes. For instance, efficient one-pot synthesis methods have been reported using catalysis by compounds like 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride to produce chromen-2-one derivatives with good yields and short reaction times (Wan et al., 2014).
Molecular Structure Analysis The molecular structures of chromen-2-one derivatives have been elucidated using techniques such as X-ray diffraction, revealing details like crystal systems, space groups, and intermolecular interactions. These structures often show interesting features like coplanarity of certain rings and the orientation of substituents which can influence the compound's reactivity and physical properties (Xiang-Shan Wang et al., 2005).
Chemical Reactions and Properties Chromen-2-one derivatives participate in various chemical reactions, including Friedel-Crafts acylation, annulation, and domino reactions that enable the introduction of diverse substituents into the chromene framework. These reactions are often regioselective and can be promoted by Lewis acids or catalyzed by novel acidic and heterogeneous catalysts (Bam & Chalifoux, 2018).
Physical Properties Analysis The physical properties of chromen-2-one derivatives, such as crystal structures and conformations, have been studied extensively. These compounds can exhibit various crystal systems and are stabilized by hydrogen bonds and other non-covalent interactions, which can affect their solubility, stability, and reactivity (Ladd & Povey, 1975).
Chemical Properties Analysis The chemical properties of chromen-2-one derivatives, including their reactivity and potential as intermediates for further chemical transformations, have been explored in depth. These compounds often display significant biological activities, such as antibacterial and antioxidant properties, making them valuable for pharmaceutical applications. However, the chemical properties can be influenced by the nature and position of substituents on the chromene core (Al-ayed, 2011).
Scientific Research Applications
Antibacterial Effects
Compounds related to 8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one have demonstrated significant antibacterial properties. For example, derivatives of 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antiviral Properties
Certain derivatives of the compound, especially those containing polyfluoroflavones, have been studied for their antiviral properties. These compounds have shown promising results against influenza A (H1N1) and Coxsackie B3 viruses (Shcherbakov et al., 2020).
Antimicrobial and Antifungal Activities
Various synthesized derivatives of related compounds have been screened for their antimicrobial, antifungal, and antimalarial activities. These compounds have shown potential in these areas, indicating a broad spectrum of biological activities (Shah et al., 2016).
Applications in Fluorescent Probing
Derivatives of this compound have been used in developing fluorescent probes for detecting hypoxia or nitroreductase (NTR) in tumor cells. This application is significant for biomedical research fields, especially in imaging disease-relevant hypoxia (Feng et al., 2016).
Anticoagulant Activities
Isoxazoline chromene derivatives, related to the core structure of the compound , have been synthesized and evaluated for their antibacterial and anticoagulant activities. This highlights the compound's potential use in developing new therapeutic agents (Zghab et al., 2017).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)22-11-16(21-20(22)26)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYSGRDSQHBDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(NC2=S)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
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